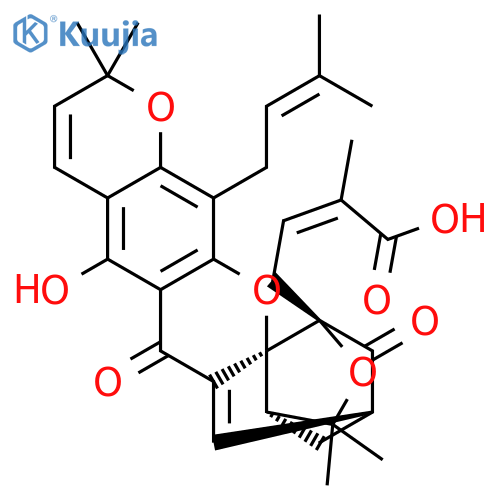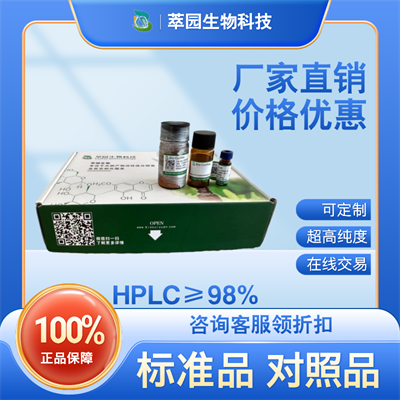Cas no 5304-71-2 (Morellic acid)

Morellic acid structure
商品名:Morellic acid
Morellic acid 化学的及び物理的性質
名前と識別子
-
- Morellic acid
- Gambogoic acid B
- 1'-benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
- 1-benzyl-2'-(4-methoxyphenyl)-9'-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]
- (-)-Morellic acid
- (Z)-4-[(1R,2R,17R,19S)-12-Hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-tr
- HY-N4094
- 5304-71-2
- (Z)-4-[(1S,2S,17S,19R)-12-Hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid
- E88880
- AKOS040760149
- CHEMBL1765391
- CS-0032100
- NSC-784474
- DA-55636
- NSC784474
-
- インチ: 1S/C33H36O8/c1-16(2)8-9-20-26-19(11-12-30(4,5)39-26)24(34)23-25(35)21-14-18-15-22-31(6,7)41-32(28(18)36,13-10-17(3)29(37)38)33(21,22)40-27(20)23/h8,10-12,14,18,22,34H,9,13,15H2,1-7H3,(H,37,38)/b17-10-/t18-,22+,32+,33-/m0/s1
- InChIKey: COVMVPHACFXMAX-NLAWGVGUSA-N
- ほほえんだ: O1C(C([H])([H])[H])(C([H])([H])[H])[C@@]2([H])C([H])([H])[C@]3([H])C([H])=C4C(C5C(=C6C([H])=C([H])C(C([H])([H])[H])(C([H])([H])[H])OC6=C(C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])C=5O[C@]24[C@@]1(C([H])([H])/C(/[H])=C(\C(=O)O[H])/C([H])([H])[H])C3=O)O[H])=O
計算された属性
- せいみつぶんしりょう: 560.241018g/mol
- ひょうめんでんか: 0
- XLogP3: 5.4
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 回転可能化学結合数: 5
- どういたいしつりょう: 560.241018g/mol
- 単一同位体質量: 560.241018g/mol
- 水素結合トポロジー分子極性表面積: 119Ų
- 重原子数: 41
- 複雑さ: 1330
- 同位体原子数: 0
- 原子立体中心数の決定: 4
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.36±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 94 ºC
- ふってん: 594.5°C at 760 mmHg
- フラッシュポイント: 313.4°C
- 屈折率: 1.647
- ようかいど: Insuluble (6.2E-5 g/L) (25 ºC),
- PSA: 37.30000
- LogP: 4.85080
Morellic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M725675-1mg |
Morellic Acid |
5304-71-2 | 1mg |
$190.00 | 2023-05-17 | ||
| TargetMol Chemicals | TN1112-1 mg |
Morellic acid |
5304-71-2 | 99.43% | 1mg |
¥ 987 | 2023-07-10 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1112-1 mg |
Morellic acid |
5304-71-2 | 99.43% | 1mg |
¥987.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1112-25 mg |
Morellic acid |
5304-71-2 | 99.43% | 25mg |
¥6487.00 | 2022-04-26 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1702-10mg |
Morellic acid |
5304-71-2 | 98% | 10mg |
$115 | 2023-09-20 | |
| TRC | M725675-10mg |
Morellic Acid |
5304-71-2 | 10mg |
$1499.00 | 2023-05-17 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1112-50 mg |
Morellic acid |
5304-71-2 | 99.43% | 50mg |
¥9727.00 | 2022-04-26 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1702-10mg |
Morellic acid |
5304-71-2 | 98% | 10mg |
$115 | 2023-09-19 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1112-5 mg |
Morellic acid |
5304-71-2 | 99.43% | 5mg |
¥2115.00 | 2022-04-26 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL83876-10MG |
Morellic acid |
5304-71-2 | 10mg |
¥5688.28 | 2023-09-09 |
Morellic acid 関連文献
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
2. Back matter
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
推奨される供給者
Amadis Chemical Company Limited
(CAS:5304-71-2)Morellic acid

清らかである:99%
はかる:10mg
価格 ($):564.0
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:5304-71-2)Morellicacid

清らかである:≥98%
はかる:5mg/20mg/50mg
価格 ($):問い合わせ